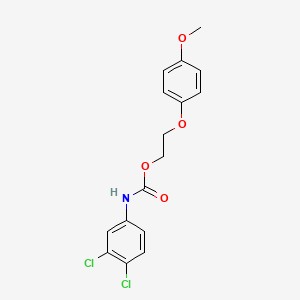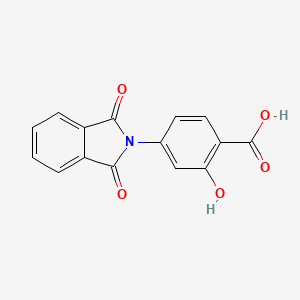
2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C18H21NO4 It is known for its unique structure, which includes a methoxyphenoxy group and a dichlorophenyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2-(4-methoxyphenoxy)ethanol+3,4-dichlorophenyl isocyanate→2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications. Techniques like crystallization, distillation, and chromatography may be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbamate group may produce corresponding amines.
Applications De Recherche Scientifique
2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can inhibit enzyme activity or alter protein function, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenoxy)ethyl N-(3,4-xylyl)carbamate
- 2-(4-Methoxyphenoxy)ethyl N-(4-methyl-3-nitrophenyl)carbamate
- 2-Methylcyclohexyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-(4-Methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-12-3-5-13(6-4-12)22-8-9-23-16(20)19-11-2-7-14(17)15(18)10-11/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFLLDBHLYIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1-Methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride](/img/structure/B5034681.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide](/img/structure/B5034702.png)
![(3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B5034703.png)
![6-[[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[11.8.0.02,10.05,9.014,19]henicosan-6-ol;hydrochloride](/img/structure/B5034718.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5034738.png)
![11-(3-bromo-4-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5034746.png)
![N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide](/img/structure/B5034750.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)
![2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate](/img/structure/B5034753.png)
![N-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B5034765.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5034771.png)

